1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which is a common structural motif in many pharmacologically active molecules. The presence of the carboxylic acid group at the 4-position on the pyridine ring is a functional handle that can be used for further chemical modifications .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various synthetic routes. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which in turn was obtained by reacting carbethoxyacetamidine with bromoacetone or chloroacetaldehyde . Another synthetic approach involves the three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, where the labile intermediate 3-aminopyrrole derivative is generated in situ .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the fused ring system, which can adopt different tautomeric forms, such as the 1H- and 2H-isomers. The structural diversity of these compounds is further enriched by the variety of substituents that can be introduced at different positions on the rings .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group can be converted into acid chlorides, which can then react with amines to form amides . Additionally, the pyrrolopyridine core can be functionalized through reactions such as oxidation, reduction, oximation, and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds, which can affect its solubility and crystallization behavior. The fused ring system can also impact the compound's electronic properties and its interaction with biological targets .
Case Studies
In the context of biomedical applications, pyrrolopyridine derivatives have been explored for their potential as therapeutic agents. For instance, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been studied as selective agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα), which is a target for the treatment of dyslipidemia. Structure-activity relationship (SAR) studies have revealed the importance of steric bulkiness and the positioning of substituents for agonistic activity . Another compound from this class demonstrated antibacterial activity in vitro, highlighting the potential for these molecules in antibiotic development .
Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives have been explored in various synthetic routes and chemical properties studies. Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to compounds with antibacterial activity (Toja et al., 1986). Brodrick and Wibberley (1975) developed a method for condensing 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with various compounds to yield 1H-pyrrolo[2,3-b]pyridines (Brodrick & Wibberley, 1975).
Functionalization and Applications
Functionalization of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied for their potential in creating agrochemicals and functional materials. Minakata et al. (1992) explored the introduction of amino groups onto the 6-position of 7-azaindole, leading to the formation of multidentate agents and podant-type compounds (Minakata et al., 1992). Similarly, Suresh et al. (2013) described palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids to synthesize aryl/alkenyl-1H-pyrrolo[2,3-b]pyridines (Suresh et al., 2013).
Biological Activity
Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their biological activities. For instance, Muchowski et al. (1985) synthesized 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and explored their potential antiinflammatory and analgesic activities (Muchowski et al., 1985). Additionally, Vadukoot et al. (2020) reported on the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent phosphodiesterase 4B (PDE4B) inhibitors, highlighting their potential in treating CNS diseases (Vadukoot et al., 2020).
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPPHDPVSYYWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625964 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
479553-01-0 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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